molecular formula C15H23FN2O B3338219 N,N-dibutyl-N'-(4-fluorophenyl)urea CAS No. 86781-28-4

N,N-dibutyl-N'-(4-fluorophenyl)urea

Cat. No.: B3338219
CAS No.: 86781-28-4
M. Wt: 266.35 g/mol
InChI Key: DMQXKZRISBXSCF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N'-(4-fluorophenyl)urea is a substituted urea derivative characterized by two n-butyl groups attached to one nitrogen atom and a 4-fluorophenyl group on the adjacent nitrogen. Its molecular formula is C₁₅H₂₂FN₂O (calculated molecular weight: 266.35 g/mol).

Urea derivatives are widely studied for applications in agrochemicals (e.g., herbicides) and pharmaceuticals due to their hydrogen-bonding capabilities and structural versatility. The dibutyl substituents enhance lipophilicity (predicted XLogP ~3.9), which may improve membrane permeability but reduce water solubility.

Properties

IUPAC Name

1,1-dibutyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-3-5-11-18(12-6-4-2)15(19)17-14-9-7-13(16)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQXKZRISBXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401545
Record name Urea, N,N-dibutyl-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-28-4
Record name Urea, N,N-dibutyl-N'-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(4-FLUOROPHENYL)UREA
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-N’-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N,N-dibutyl-N’-(4-fluorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia; basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

N,N-dibutyl-N’-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorophenyl group may enhance the bioavailability and metabolic stability of drug candidates.

    Industry: In agriculture, it can be used as a precursor for the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The urea moiety can form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N,N-dibutyl-N'-(4-fluorophenyl)urea with key analogues:

Compound Name Substituents Molecular Weight (g/mol) XLogP Key Applications/Properties References
This compound Dibutyl, 4-fluorophenyl 266.35 ~3.9 High lipophilicity; agrochemical/pharma research [Inferred]
N,N-Dibutyl-N'-(4-methylphenyl)urea Dibutyl, 4-methylphenyl 262.39 4.1 Research compound; herbicide analog
N-(4-Nitrophenyl)-N'-phenylurea Nitrophenyl, phenyl 257.24 2.8 Chemical intermediate; electron-withdrawing nitro group
Isoproturon (N,N-Dimethyl-N'-(4-isopropylphenyl)urea) Dimethyl, isopropylphenyl 206.28 2.1 Commercial herbicide; moderate persistence
N-Benzoyl-N'-(4-fluorophenyl)thiourea Benzoyl, 4-fluorophenyl (thio) ~300 (varies) 4.5 Anticancer candidate; SIRT1 inhibition
N,N'-Bis(4-fluorophenyl)urea Bis(4-fluorophenyl) 246.22 2.5 Crystallographic studies; planar structure
Key Observations:
  • Lipophilicity : Dibutyl groups significantly increase XLogP compared to dimethyl (isoproturon) or unsubstituted phenyl groups. This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature contrasts with the electron-donating methyl (in N,N-dibutyl-N'-(4-methylphenyl)urea) or isopropyl (isoproturon) groups. Fluorine’s electronegativity may improve binding to enzymes or receptors via dipole interactions.
  • Symmetry vs. Asymmetry : Symmetrical bis(4-fluorophenyl)urea exhibits planarity, while the asymmetrical dibutyl-fluorophenyl substitution likely disrupts crystallinity, affecting solubility and formulation.
Agrochemical Potential
  • This compound : The dibutyl groups mirror structural features of herbicides like fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea). Increased lipophilicity may enhance soil adsorption, extending herbicidal activity but raising environmental persistence concerns.
  • Isoproturon : A commercial herbicide with moderate water solubility (65 mg/L), its dimethyl groups reduce soil binding compared to dibutyl analogues.
Pharmaceutical Potential
  • N-Benzoyl-N'-(4-fluorophenyl)thiourea : Thiourea derivatives exhibit anticancer activity via SIRT1 inhibition. Replacing thiourea with urea (as in the target compound) may alter toxicity profiles while retaining hydrogen-bonding capacity.
  • Toxicity Considerations : Dibutyl substituents may increase hepatotoxicity risk, as seen in some thiourea derivatives.

Structural and Crystallographic Insights

  • N,N'-Bis(4-fluorophenyl)urea : Forms planar crystals with triclinic symmetry, except for one perpendicular fluorophenyl group. The target compound’s asymmetry may lead to less ordered packing, impacting solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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